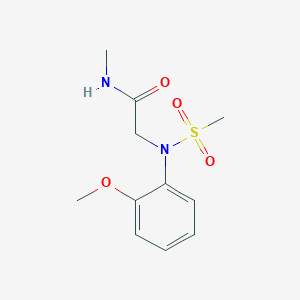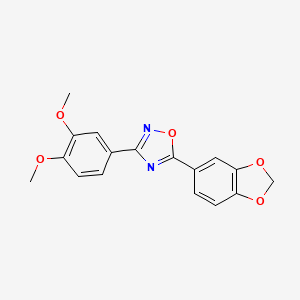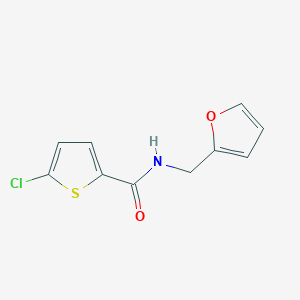![molecular formula C22H27N3O3 B5505233 1-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one](/img/structure/B5505233.png)
1-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
- One-pot syntheses of isoquinolin-3-ones, closely related to our compound of interest, have been developed, utilizing Ugi condensation followed by intramolecular condensation (Che et al., 2013).
- Rh(III)-catalyzed synthesis of multisubstituted isoquinoline and pyridine N-oxides, involving aryl and vinylic C-H activation, provides insights into the formation of complex isoquinoline structures (Shi et al., 2013).
Molecular Structure Analysis
- The crystal structure of 4-methyl-2-phenylbenzo[de]cyclobut[i]isoquinoline-3,5(2H)-dione offers insights into the molecular arrangement of similar compounds (Liu et al., 2003).
Chemical Reactions and Properties
- Cycloaddition reactions involving azepine and diazepine derivatives suggest possible reactivities for our compound (Saito et al., 1986).
Physical Properties Analysis
- The study of the synthesis and characterization of related compounds provides information on the physical properties like stability and reactivity (Kumar et al., 2019).
Chemical Properties Analysis
- Research on the efficient and general synthesis of 5-(alkoxycarbonyl)methylene-3-oxazolines, related to the compound , sheds light on its potential chemical properties (Bacchi et al., 2002).
Scientific Research Applications
Synthesis and Chemical Properties
Rh(III)-Catalyzed Synthesis
The Rh(III)-catalyzed synthesis of multisubstituted isoquinoline and pyridine N-oxides demonstrates a broad substituent scope and proceeds under mild conditions without the need for oxidants. This process involves aryl and vinylic C-H activation and is indicative of the potential chemical reactivity and applications of complex quinolone derivatives, which might share structural similarities with 1-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one (Shi et al., 2013).
Silver-Catalyzed Reactions
Silver-catalyzed three-component reactions with amines and 2-alkynylbenzaldehydes resulting in various 3-benzazepines via a cascade imine-yne cyclization/nucleophilic addition/1,2-aryl migration process provide insights into the synthetic versatility and potential routes for the modification or synthesis of complex molecules like 1-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one (Xiao et al., 2015).
Labeling and Tracing Applications
Labeled HIV Inhibitors
The synthesis of labeled HIV non-nucleoside reverse transcriptase inhibitors, where the labeling occurs in various parts of the molecule, including the quinoline-benzene ring, highlights the use of complex quinolines in medicinal chemistry and drug development. Such processes could potentially be applied to the synthesis of labeled versions of 1-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one for research purposes (Latli et al., 2009).
Cycloaddition Reactions
Cycloaddition Processes
The study on cycloaddition reactions of highly stabilized isoquinolinium methylides to nonactivated olefins and electron-rich olefins showcases the reactivity of quinoline derivatives in forming regioselective and mostly stereoselective cycloadducts. This reactivity could be relevant for the chemical manipulation and synthesis of 1-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one (Tsuge et al., 1988).
properties
IUPAC Name |
1-[2-[4-(cyclobutanecarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl]-2-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-16-14-20(26)18-8-2-3-9-19(18)25(16)15-21(27)23-10-5-11-24(13-12-23)22(28)17-6-4-7-17/h2-3,8-9,14,17H,4-7,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQBYNJVRGDOGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2N1CC(=O)N3CCCN(CC3)C(=O)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5505160.png)

![8-(2-chloro-6-fluoro-3-methylbenzyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505180.png)


![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N'-(2-propoxybenzylidene)acetohydrazide](/img/structure/B5505195.png)

![N,3,6-trimethyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5505221.png)
![2-amino-N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}benzohydrazide](/img/structure/B5505225.png)
![4'-(4-phenoxybutyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5505235.png)
![1-acetyl-4-[3-(difluoromethoxy)benzoyl]-1,4-diazepan-6-ol](/img/structure/B5505242.png)

![4-[(2,4-dichlorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505256.png)
![2-(4-methylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5505262.png)